Tubacin
Overview
Description
Tubacin is a highly potent and selective, reversible, cell-permeable HDAC6 inhibitor with an IC50 of 4 nM in a cell-free assay . It has approximately 350-fold selectivity over HDAC1 . Tubacin reduces the replication of the Japanese Encephalitis Virus via the decrease of viral RNA synthesis .
Physical And Chemical Properties Analysis
Tubacin has a molecular weight of 721.86 . It is soluble in DMSO at 90 mg/mL . It is recommended to be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications
HDAC6 Inhibition and Tubulin Acetylation : Tubacin is known for its selective inhibition of histone deacetylase 6 (HDAC6), which leads to the acetylation of α-tubulin in cells. It does not affect histone acetylation levels, gene expression patterns, or cell cycle progression, but it has shown effects on cell motility and microtubule-associated proteins (Haggarty et al., 2003).
Cancer Treatment Potential : Studies have shown Tubacin's efficacy in killing Epstein-Barr virus-positive Burkitt lymphoma cells and inducing apoptosis in lymphoblastoid cells. This suggests potential applications in cancer treatment, particularly for EBV-associated B-cell lymphomas (Kawada et al., 2009).
Effectiveness Against Acute Lymphoblastic Leukemia (ALL) : Tubacin has demonstrated a higher antiproliferative effect in acute lymphoblastic leukemia (ALL) cells compared to normal hematopoietic cells. It induces apoptotic pathways in these cells, suggesting a potential therapeutic approach for treating ALL (Aldana-Masangkay et al., 2011).
Role in Neurological Disorders : Tubacin has been investigated for its role in neurological diseases. It was found to inhibit the release of inflammatory mediators in lipopolysaccharide-activated microglial cells, indicating potential for addressing inflammatory and oxidative stress-related neurological conditions (Sui et al., 2017).
Bone Marrow Stromal Stem Cells (BMSCs) : Research on Tubacin has shown its capacity to promote the proliferation and morphological changes of BMSCs through the ERK pathway. This indicates its potential utility in regenerative medicine and cellular therapy (Liang et al., 2019).
Glioma Treatment : Tubacin exhibited an ability to inhibit glioma cell proliferation, migration, and motility, and promote apoptosis. Its mechanism appears to involve the induction of reactive oxygen species (ROS) release in cells, offering a potential avenue for glioma treatment (Ling et al., 2016).
- acin has shown efficacy in reducing the replication of the Japanese Encephalitis Virus (JEV) by decreasing viral RNA synthesis. It acts as a host-targeting agent, suggesting a novel approach for treating JEV infections (Lu et al., 2017).
Inhibition of Autophagy in Glioma Cells : Tubacin has been found to suppress the growth and drug resistance of glioma cells by inhibiting autophagy. This indicates its potential as part of a combined therapy strategy for treating glioblastoma (Yin & Li, 2018).
DNA Damage and Sensitization of Transformed Cells : Tubacin's role in inducing DNA damage and enhancing cell death in transformed cells, when combined with other anticancer agents, highlights its potential as a therapeutic agent in cancer treatment. It appears to activate the intrinsic apoptotic pathway in transformed cells (Namdar et al., 2010).
Improved In Vitro Fertilization Embryo Development : Tubacin treatment during porcine oocyte maturation has been shown to improve the developmental potential of in vitro fertilization embryos. This suggests its potential utility in assisted reproduction technologies (Sun et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tubacin | |
CAS RN |
537049-40-4 | |
Record name | Tubacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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